Benzyltrimethylammonium tribromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyltrimethylammonium tribromide is an organic compound with the molecular formula C10H16Br3N. It is a crystalline powder that appears yellow to orange in color and is hygroscopic. This compound is known for its use as a brominating reagent in various chemical reactions due to its high brominating potential .

準備方法

Synthetic Routes and Reaction Conditions

Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite in a mixed solvent of water and dichloromethane. The reaction is carried out under ice bath cooling and continuous stirring. Hydrogen bromide is slowly added to the mixture, resulting in the formation of this compound .

Reaction Conditions:

Reactants: Benzyltrimethylammonium chloride, sodium hypobromite, hydrogen bromide

Solvents: Water, dichloromethane

Temperature: Ice bath cooling

Yield: Approximately 85%

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically recrystallized from a dichloromethane-ether mixture to obtain pure this compound .

化学反応の分析

Types of Reactions

Benzyltrimethylammonium tribromide undergoes various types of chemical reactions, including:

Bromination: It is used to brominate phenols, methyl ketones, and aromatic amines.

Oxidation: It acts as an oxidizing agent in the oxidation of aliphatic aldehydes and diols

Substitution: It participates in substitution reactions with aromatic ethers to produce mono-, di-, or tri-bromo-substituted products.

Common Reagents and Conditions

Bromination: Typically carried out in dichloromethane-methanol or acetic acid-ZnCl2 under mild conditions.

Oxidation: Conducted in aqueous acetic acid solution.

Substitution: Performed in dichloromethane-methanol or acetic acid-ZnCl2.

Major Products Formed

Bromination: Brominated phenols, methyl ketones, and aromatic amines.

Oxidation: Corresponding carboxylic acids from aliphatic aldehydes.

Substitution: Mono-, di-, or tri-bromo-substituted aromatic ethers.

科学的研究の応用

Bromination of Aromatic Compounds

BTMABr₃ is widely utilized for the bromination of activated aromatic compounds. The mechanism involves electrophilic aromatic substitution, where the tribromide acts as a source of bromonium ions, enabling regioselective bromination.

- Case Study: Bromination of Phenols

A study demonstrated the effective use of BTMABr₃ for the bromination of phenolic compounds, yielding high selectivity and efficiency. The reaction proceeds smoothly at room temperature, allowing for the preservation of sensitive functional groups .

Synthesis of N-Bromo Amides

BTMABr₃ has been employed in the synthesis of N-bromo amides from aliphatic and aromatic amides. The reaction occurs in an alkaline medium, resulting in good yields of N-bromo amides.

- Case Study: Facile Synthesis

Research indicated that aliphatic and aromatic amides reacted with BTMABr₃ in ice-cold aqueous sodium hydroxide to produce N-bromo amides efficiently. This method provides a straightforward approach to synthesizing these compounds under mild conditions .

Oxidation Reactions

This compound can also function as an oxidizing agent in various organic transformations. It has been shown to oxidize alcohols to carbonyl compounds selectively.

- Case Study: Selective Oxidation

In one application, BTMABr₃ was used to oxidize primary and secondary alcohols to their corresponding aldehydes and ketones, respectively, showcasing its utility as a versatile oxidant in organic synthesis .

Advantages of Using this compound

- Mild Reaction Conditions : BTMABr₃ operates effectively under mild conditions, which is advantageous for sensitive substrates.

- Regioselectivity : The compound exhibits high regioselectivity in electrophilic substitutions, minimizing by-products.

- Ease of Handling : As a solid reagent, BTMABr₃ is easier to handle compared to liquid brominating agents.

Safety and Environmental Considerations

While BTMABr₃ is effective in synthetic applications, safety considerations must be taken into account due to its potential toxicity and environmental impact. Proper handling procedures should be followed to mitigate risks associated with exposure.

作用機序

The mechanism of action of benzyltrimethylammonium tribromide involves the formation of an intermediate complex with the substrate, followed by its decomposition to yield the final product. In oxidation reactions, it converts aliphatic aldehydes to carboxylic acids through the formation of an intermediate complex . The tribromide ion is the reactive species responsible for the oxidation process .

類似化合物との比較

- Tetrabutylammonium tribromide

- Benzyltrimethylammonium bromide dibromide

生物活性

Benzyltrimethylammonium tribromide (BTMABr3), with the chemical formula C10H16Br3N and a molecular weight of 389.95 g/mol, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H16Br3N |

| Molecular Weight | 389.95 g/mol |

| Melting Point | 99-101 °C (lit.) |

| CAS Number | 111865-47-5 |

| Density | Not Available |

This compound acts primarily as a biochemical reagent in various biological assays. Its mechanisms of action include:

- Antimicrobial Activity : BTMABr3 has demonstrated efficacy against a range of pathogens, including bacteria and viruses. It can disrupt microbial cell membranes, leading to cell lysis.

- Cell Cycle Regulation : Research indicates that BTMABr3 influences cell cycle progression, potentially inducing apoptosis in cancer cells through mechanisms involving the MAPK/ERK signaling pathway .

- Neuronal Signaling : The compound has been implicated in modulating neuronal signaling pathways, affecting neurotransmitter release and receptor activity .

Biological Applications

BTMABr3 has been utilized in various biological contexts:

- Antiviral Studies : It has shown potential against viruses such as HIV and influenza by interfering with viral replication processes.

- Cancer Research : Studies have indicated its role in inducing apoptosis in tumor cells, making it a candidate for further investigation in cancer therapies.

- Immunological Research : BTMABr3 is involved in modulating immune responses, particularly through the activation of NF-κB pathways .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial properties of BTMABr3 against various bacterial strains. The results indicated significant inhibition zones, suggesting strong bactericidal activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

2. Impact on Cell Viability

In cancer cell lines, BTMABr3 was tested for its cytotoxic effects. The compound exhibited a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

3. Signaling Pathway Analysis

Research indicated that treatment with BTMABr3 activates the MAPK/ERK pathway, leading to increased expression of pro-apoptotic factors.

特性

IUPAC Name |

benzyl(trimethyl)azanium;tribromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.3BrH/c1-11(2,3)9-10-7-5-4-6-8-10;;;/h4-8H,9H2,1-3H3;3*1H/q+1;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUKVMLVILGNPX-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

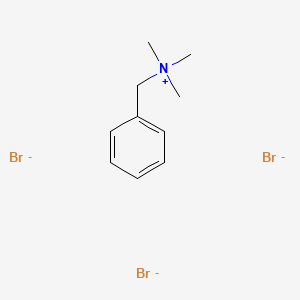

C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br3N-2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。